

Merafloxacin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Merafloxacin (CI-934) is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum antibacterial activity. Initially developed in the 1980s, it has recently garnered renewed interest for its potential antiviral properties, specifically as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in coronaviruses, including SARS-CoV-2. This guide provides a comprehensive technical overview of Merafloxacin, consolidating available data on its antibacterial and antiviral activities, mechanism of action, and available experimental insights.

Chemical and Physical Properties

Merafloxacin is chemically known as 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C19H23F2N3O3
Molecular Weight	379.4 g/mol
CAS Number	91188-00-0

Antibacterial Activity

Merafloxacin exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against staphylococci and streptococci.

In Vitro Susceptibility

The minimum inhibitory concentrations (MICs) of **Merafloxacin** against various bacterial isolates have been determined using standard agar and broth dilution methods. The following tables summarize the available MIC data, primarily focusing on MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates).

Table 1: In Vitro Activity of **Merafloxacin** against Gram-Positive Aerobes

Bacterial Species	Number of Strains	MIC Range (μg/mL)	MIC90 (µg/mL)
Staphylococcus aureus	-	0.06 - 0.25	0.25
Methicillin-Resistant S. aureus (MRSA)	-	-	0.13
Enterococcus faecalis	-	-	0.5
Streptococcus pneumoniae	-	0.25 - 0.5	-
Beta-hemolytic streptococci	-	0.12 - 0.5	-
Viridans streptococci	-	0.06 - 0.5	-
Listeria monocytogenes	-	-	1.0

Table 2: In Vitro Activity of **Merafloxacin** against Gram-Negative Aerobes

Bacterial Species	Number of Strains	MIC Range (μg/mL)	MIC90 (µg/mL)
Enterobacteriaceae	-	0.1 - 25	1.6
Haemophilus influenzae	-	≤0.003 - 0.025	0.025
Neisseria gonorrhoeae	-	≤0.003 - 0.025	0.025
Neisseria meningitidis	-	-	0.13
Pseudomonas aeruginosa	-	3.1 - 25	>8.0

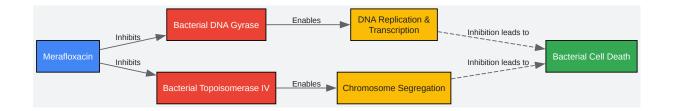
Table 3: In Vitro Activity of Merafloxacin against Anaerobic Bacteria

Bacterial Species	Number of Strains	MIC Range (μg/mL)	MIC90 (µg/mL)
Non-Bacteroides anaerobes	-	0.05 - 3.1	1.6
Bacteroides species	-	1 - 8	-

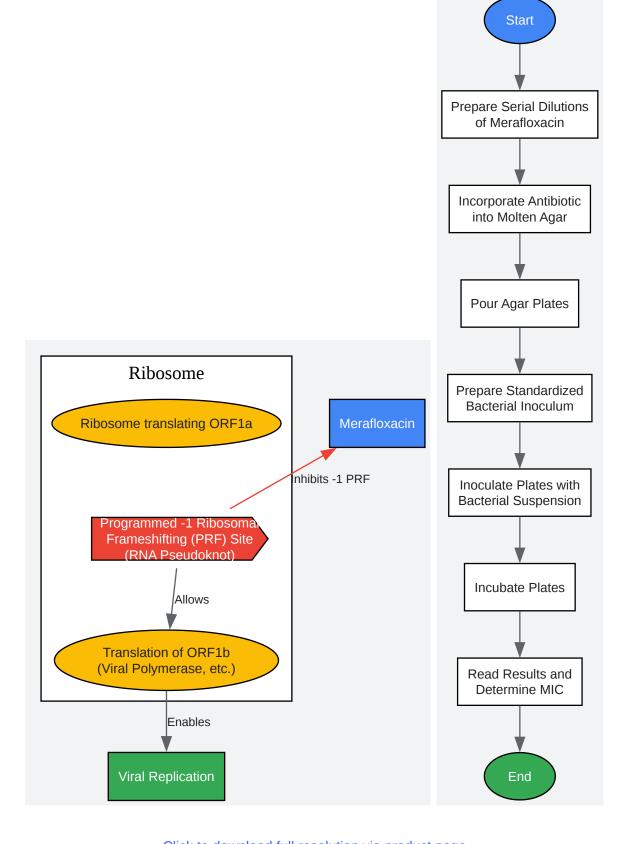
Mechanism of Action: Antibacterial

As a fluoroquinolone, **Merafloxacin**'s primary antibacterial mechanism of action is the inhibition of bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2]

- DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a
 process necessary for DNA replication and transcription.[2][3] Merafloxacin binds to the
 GyrA subunit of DNA gyrase, interfering with its strand-cutting and resealing functions.[3]
 This leads to the stabilization of the enzyme-DNA complex, blocking the progression of the
 replication fork and inducing lethal double-strand breaks in the bacterial chromosome.[1]
- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
 [2] Merafloxacin inhibits topoisomerase


Foundational & Exploratory

Check Availability & Pricing


IV, preventing the segregation of replicated DNA into daughter cells and ultimately leading to cell death.[4]

The following diagram illustrates the antibacterial mechanism of action of **Merafloxacin**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parke-Davis Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Merafloxacin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020678#merafloxacin-as-a-fluoroquinolone-class-antibiotic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com